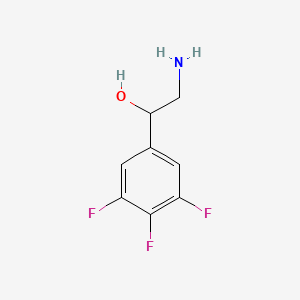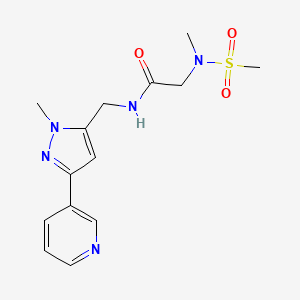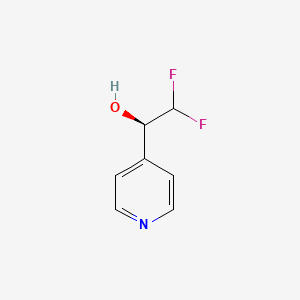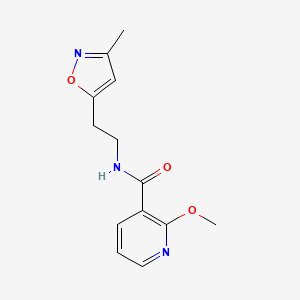![molecular formula C9H17NO2 B2928602 1,9-Dioxaspiro[5.5]undecan-5-amine CAS No. 2260933-10-4](/img/structure/B2928602.png)
1,9-Dioxaspiro[5.5]undecan-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,9-Dioxaspiro[5.5]undecan-5-amine” is a chemical compound with the molecular weight of 171.24 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C9H17NO2/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8H,1-7,10H2 .
Molecular Structure Analysis
The molecular structure of “this compound” involves a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The InChI key for this compound is NXLRGDXXDFJRDG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Chemical Properties :
- Khrustaleva et al. (2017) explored the aminomethylation reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride, leading to the formation of 7-substituted derivatives (Khrustaleva et al., 2017).
- Macleod et al. (2006) reported the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes (Macleod et al., 2006).
Biological Activity and Therapeutic Potential :
- Blanco-Ania et al. (2017) discussed the potential use of 1,9-diazaspiro[5.5]undecanes in treating obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Drug Discovery and Development :
- Jenkins et al. (2009) synthesized novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane, for potential use in drug discovery (Jenkins et al., 2009).
Pheromone Research :
- Haniotakis et al. (1986) studied the sex-specific activity of different enantiomers of 1,7-dioxaspiro[5.5]undecane, demonstrating its role in the mating behavior of the olive fruit fly (Haniotakis et al., 1986).
Molecular Studies and Characterization :
- Zhang et al. (2008) conducted nuclear magnetic resonance spectroscopy studies on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, a key intermediate in the synthesis of various natural products (Zhang et al., 2008).
Safety and Hazards
特性
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLRGDXXDFJRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCOCC2)OC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2928519.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2928520.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2928522.png)


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide](/img/no-structure.png)
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)

![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)
![Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2928535.png)


